

What is the chemical structure of Sinalbin?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sinalbin

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An In-depth Technical Guide to the Chemical Structure and Analysis of **Sinalbin**

Introduction

Sinalbin is a prominent glucosinolate found in the seeds of white mustard (*Sinapis alba*) and various other wild plant species.[1] As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms.[2] When the plant tissue is damaged, **sinalbin** is hydrolyzed by the enzyme myrosinase, leading to the formation of pungent and biologically active compounds.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to **sinalbin**, tailored for researchers and professionals in drug development and life sciences.

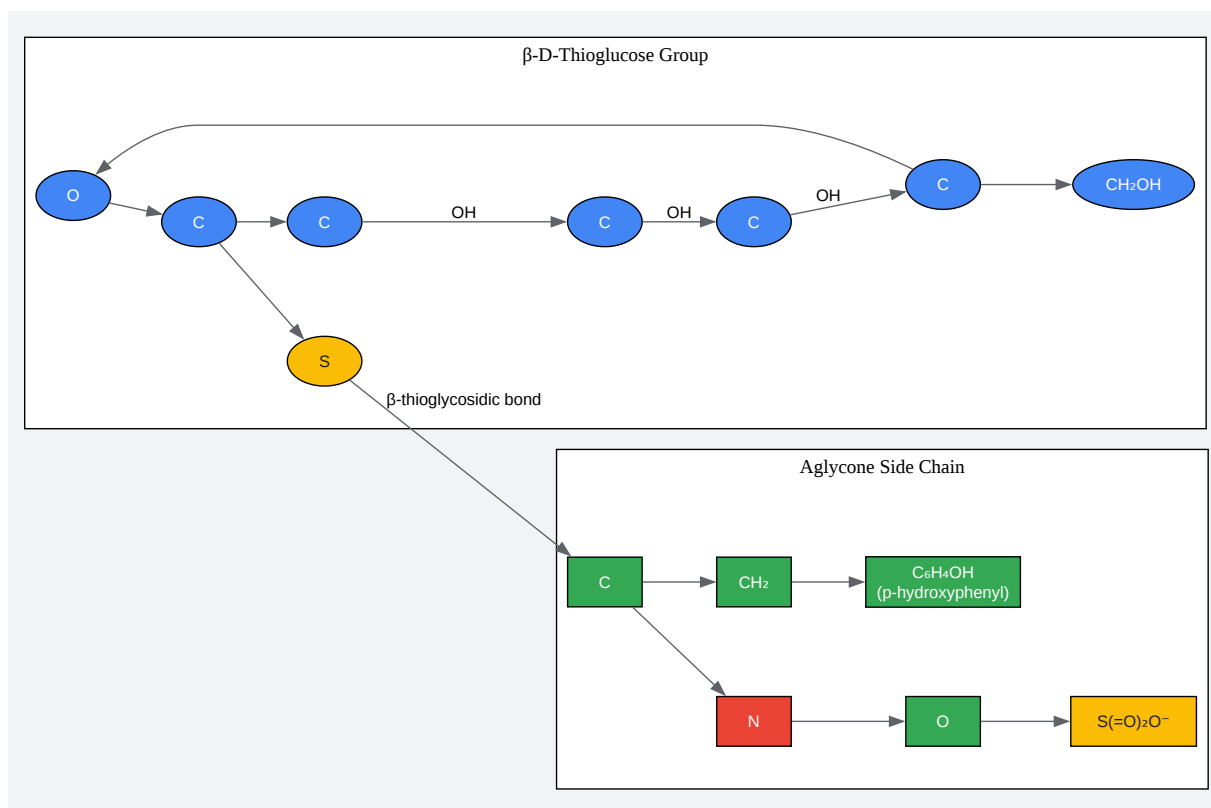
Chemical Structure of Sinalbin

Sinalbin is technically a salt. It consists of a p-hydroxybenzylglucosinolate anion and a sinapine cation. The sinapine component is an alkaloid ester of sinapic acid and choline. However, the term "**sinalbin**" is often used to refer specifically to the p-hydroxybenzylglucosinolate anion, which is the precursor to the characteristic mustard oil.

- Molecular Formula (as a salt): C₃₀H₄₂N₂O₁₅S₂[3][4][5]
- Molecular Formula (glucosinolate anion only): C₁₄H₁₉NO₁₀S₂[1]
- IUPAC Name (glucosinolate anion): [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate[1]

- CAS Registry Number: 20196-67-2[6]

The core structure, depicted below, features a β -D-thioglucose group, a sulfonated oxime, and a p-hydroxybenzyl side chain derived from the amino acid tyrosine.[2]



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Figure 1: Chemical structure of the **Sinalbin** (p-hydroxybenzylglucosinolate) anion.

Physicochemical and Quantitative Data

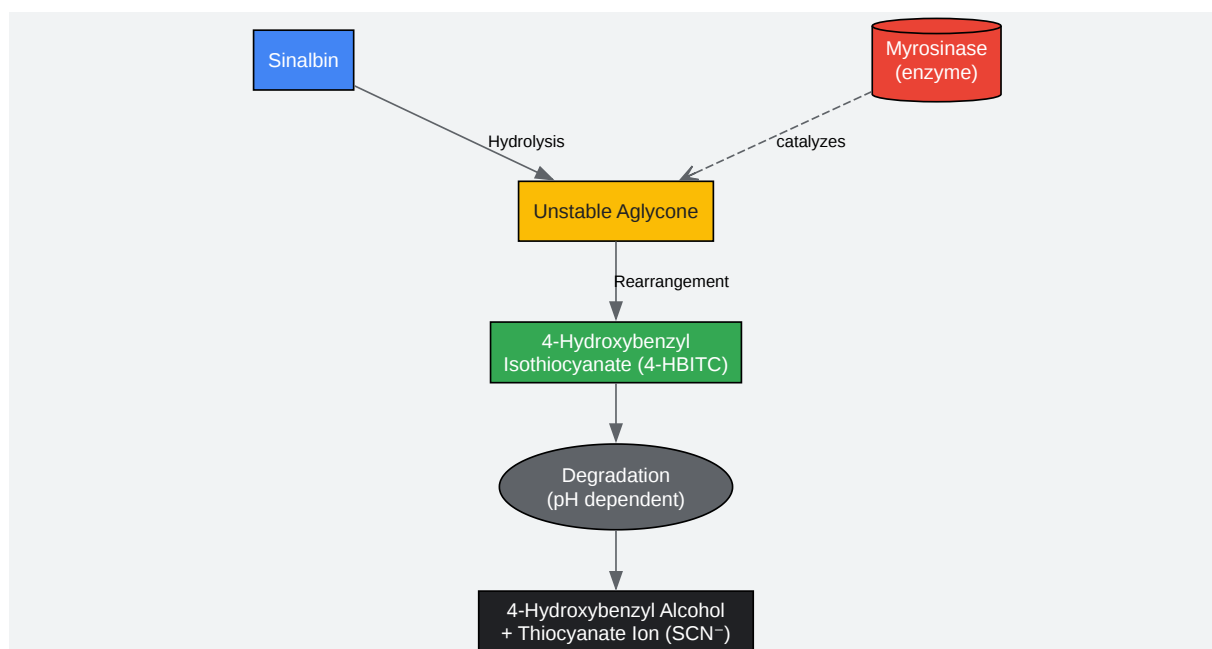
The following table summarizes key quantitative properties of **sinalbin**. It is important to distinguish between the properties of the complete salt and the isolated glucosinolate anion.

Property	Value (Sinalbin Salt)	Value (Glucosinolate Anion)	Reference(s)
Molecular Weight	734.79 g/mol	425.42 g/mol	[1][3][6]
Melting Point	100-102°C (anhydrous), 83-84°C (hydrated)	Not specified	[6]
Optical Rotation [α] _{D20}	-8.76° (c = 0.29)	Not specified	[6]
Solubility	Soluble in cold water and hot alcohol	Not specified	[6]
Content in Mustard Seed	Up to 87.9 mg/g; up to 250 μmol/g	Not applicable	[7][8]
LOD (IC Method)	≤ 0.04 mM	Not applicable	[9][10]
LOQ (IC Method)	0.10 mM	Not applicable	[7]

Biochemical and Signaling Pathways

Enzymatic Hydrolysis by Myrosinase

Upon tissue disruption, **sinalbin** comes into contact with the enzyme myrosinase (a β-thioglucosidase), initiating a hydrolysis reaction. This process cleaves the thioglucose group, leading to the formation of an unstable aglycone. This intermediate promptly rearranges to produce 4-hydroxybenzyl isothiocyanate (4-HBITC), the compound responsible for the mild pungency of white mustard.[1][8] However, 4-HBITC is unstable and quickly degrades, particularly at neutral or alkaline pH, into non-pungent 4-hydroxybenzyl alcohol and a thiocyanate ion.[1]

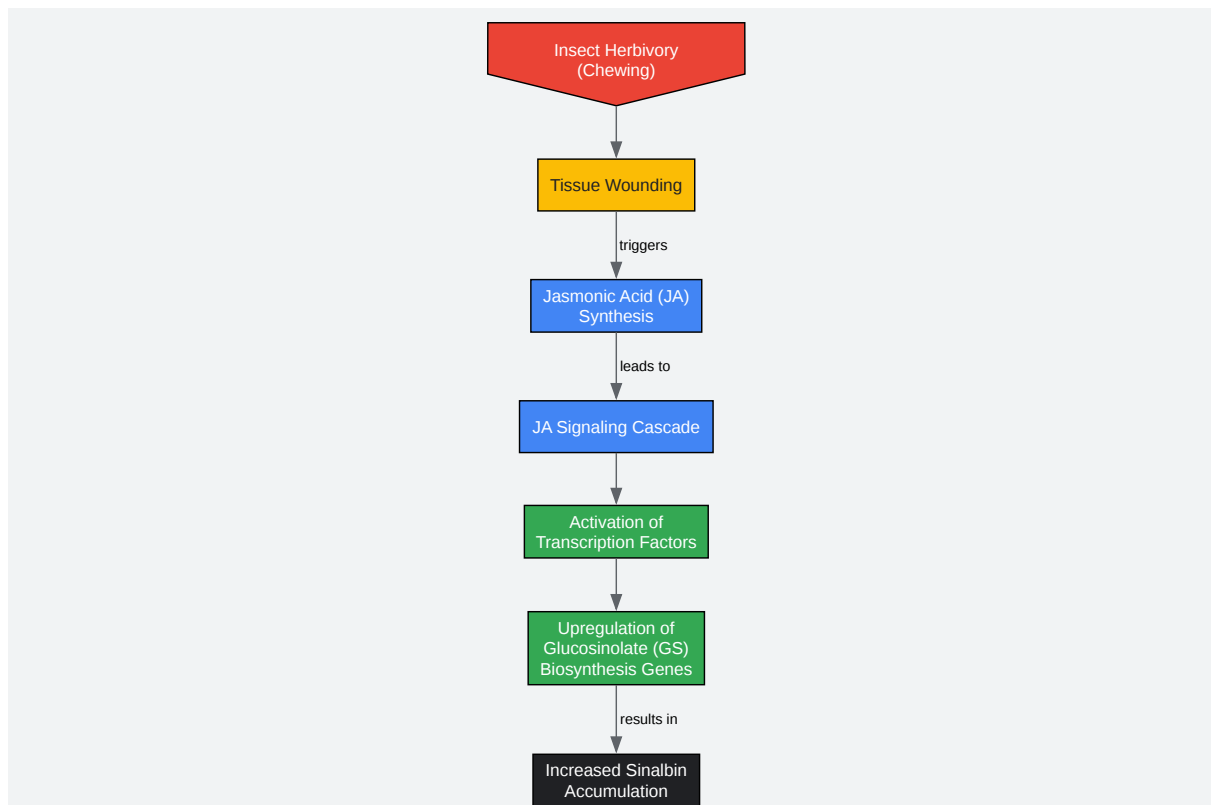


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Figure 2: Enzymatic hydrolysis pathway of **Sinalbin**.

Regulation by Plant Defense Signaling

The biosynthesis and accumulation of glucosinolates, including **sinalbin**, are integral to plant defense against herbivores and are regulated by complex signaling networks. The jasmonic acid (JA) pathway is a primary regulator.^[11] Mechanical damage, such as that caused by chewing insects, triggers the synthesis of JA, which in turn activates transcription factors that upregulate genes involved in glucosinolate biosynthesis, leading to increased **sinalbin** levels in the plant tissues.^[11]



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Figure 3: Jasmonic acid (JA) signaling pathway regulating **Sinalbin** accumulation.

Experimental Protocols

Accurate quantification of **sinalbin** is essential for quality control in food science and for research into plant biochemistry and defense. The following are summaries of established analytical methods.

Quantification by Ion Chromatography (IC)

This method allows for the simultaneous quantification of **sinalbin**, its precursor sinigrin (from other mustard species), and its anionic hydrolysis products.^{[9][10][12]}

- Objective: To quantify **sinalbin** in mustard seed extracts.

- Instrumentation: Ion chromatography system with a hydroxide-selective anion-exchange column.
- Methodology:
 - Sample Preparation: Extract glucosinolates from lyophilized and ground seed tissue using boiling 70% (v/v) methanol. Centrifuge the extract and combine supernatants. An internal standard may be added at this stage.[\[11\]](#)
 - Chromatographic Separation:
 - Column: 4 × 210 mm hydroxide-selective anion-exchange column.[\[9\]](#)[\[10\]](#)
 - Eluent: Isocratic elution with 100 mM Sodium Hydroxide (NaOH).[\[9\]](#)[\[10\]](#)
 - Flow Rate: 0.9 mL/min.[\[9\]](#)[\[10\]](#)
 - Detection: Suppressed conductivity detection is typically used for ion chromatography.
 - Quantification: Calculate the concentration of **sinalbin** based on the peak area relative to a calibration curve generated from certified **sinalbin** standards. The method demonstrates good recoveries (83-102%) with minimal interference from the plant matrix.[\[9\]](#)[\[10\]](#)

Quantification by High-Performance Liquid Chromatography–Time-of-Flight Mass Spectrometry (HPLC–TOF-MS)

This method offers high sensitivity and specificity for the quantification of **sinalbin** and related glucosinolates.[\[7\]](#)

- Objective: To achieve sensitive and rapid quantification of **sinalbin** in mustard seed.
- Instrumentation: HPLC system coupled to a Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Methodology:

- Sample Preparation: Simple aqueous extraction of mustard seed is sufficient, requiring virtually no sample cleanup prior to analysis.[7]
- Chromatographic Separation: A suitable reversed-phase C18 column is typically used for separating glucosinolates. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape and ionization.
- Mass Spectrometry Detection:
 - Ionization Mode: Negative Electrospray Ionization (ESI) mode is preferred for detecting intact glucosinolates.[7]
 - Analysis: High-resolution mass analysis by TOF-MS allows for precise mass determination, confirming the identity of **sinalbin** and distinguishing it from other matrix components.
- Quantification: Quantification is achieved by integrating the peak area from the extracted ion chromatogram corresponding to the exact mass of the deprotonated **sinalbin** molecule ($[M-H]^-$). The method is more sensitive than HPLC-UV and IC methods.[7]

Conclusion

Sinalbin is a multifaceted glucosinolate whose chemical properties and biological functions are of significant interest in agriculture, food chemistry, and pharmacology. Its unique structure as a salt, its well-defined enzymatic hydrolysis pathway, and its regulation by plant defense signaling networks make it a compelling subject for scientific inquiry. The robust analytical protocols available for its quantification enable precise and reliable characterization, paving the way for further research into its applications and biological significance.

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References

- 1. Sinalbin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sinalbin | C₃₀H₄₂N₂O₁₅S₂ | CID 76956748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sinalbine | C₃₀H₄₂N₂O₁₅S₂ | CID 92024103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dictionary.com [dictionary.com]
- 6. Sinalbin [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Biologically Active Compounds in Mustard Seeds: A Toxicological Perspective [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of Sinalbin?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192387#what-is-the-chemical-structure-of-sinalbin]

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